molecular formula C14H16N2O B5670148 1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one

1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one

Cat. No.: B5670148
M. Wt: 228.29 g/mol
InChI Key: YHPZUZDHZKYWQX-UHFFFAOYSA-N
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Description

1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an azepine ring fused to a quinoline moiety

Preparation Methods

The synthesis of 1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an indole derivative with a suitable aldehyde or ketone can lead to the formation of the desired azepinoquinoline structure. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure with a wide range of applications in medicine and industry.

    Isoquinoline: Similar to quinoline but with a different ring fusion, leading to distinct chemical properties.

    Indole: Another heterocyclic compound with significant biological activity, often used as a precursor in the synthesis of more complex molecules.

    Benzofuroindole: A fused heterocyclic compound with unique chemical and biological properties

Properties

IUPAC Name

1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16-9-5-4-7-11-13(17)10-6-2-3-8-12(10)15-14(11)16/h2-3,6,8H,4-5,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZUZDHZKYWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC2=C1NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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